molecular formula C26H24BrN3O5 B12025743 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate CAS No. 769148-78-9

4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate

Cat. No.: B12025743
CAS No.: 769148-78-9
M. Wt: 538.4 g/mol
InChI Key: LCTUKCZVWRZDFY-LQKURTRISA-N
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Description

4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate is a complex organic compound with a molecular formula of C31H31BrN4O6 and a molecular weight of 635.52 g/mol . This compound is notable for its unique structure, which includes a bromine atom, ethylanilino group, and ethoxybenzoate moiety. It is used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate typically involves multiple steps. The starting materials include 4-bromo-2-ethylaniline and 4-ethoxybenzoic acid. The synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Properties

CAS No.

769148-78-9

Molecular Formula

C26H24BrN3O5

Molecular Weight

538.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C26H24BrN3O5/c1-3-17-5-10-21(11-6-17)29-24(31)25(32)30-28-16-19-15-20(27)9-14-23(19)35-26(33)18-7-12-22(13-8-18)34-4-2/h5-16H,3-4H2,1-2H3,(H,29,31)(H,30,32)/b28-16+

InChI Key

LCTUKCZVWRZDFY-LQKURTRISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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